molecular formula C18H18N4O3S B2918788 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034323-39-0

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Katalognummer: B2918788
CAS-Nummer: 2034323-39-0
Molekulargewicht: 370.43
InChI-Schlüssel: RBDOKNJXWMWDOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-26(24,17-1-2-18-15(11-17)5-10-25-18)21-8-9-22-13-16(12-20-22)14-3-6-19-7-4-14/h1-4,6-7,11-13,21H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDOKNJXWMWDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The compound has the molecular formula C19H20N4O3SC_{19}H_{20}N_4O_3S and a molecular weight of approximately 372.46 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that may include the formation of intermediates such as 4-(pyridin-4-yl)-1H-pyrazole and benzofuran derivatives.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide against cancer cells remains to be fully elucidated but is hypothesized based on related compounds.

Cardiovascular Effects

Research on related benzene sulfonamides has demonstrated their effects on cardiovascular systems, particularly in modulating perfusion pressure and coronary resistance. For example, studies using isolated rat heart models have shown that certain sulfonamide derivatives can decrease perfusion pressure significantly compared to controls . This suggests potential applications in treating conditions like hypertension or heart failure.

The biological activity of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide may involve interactions with various biomolecules:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The interaction with receptors such as endothelin receptors has been suggested, which could lead to vasodilation and reduced blood pressure.

Case Studies and Research Findings

Table 1 summarizes findings from recent studies on the biological activity of related sulfonamide compounds:

Compound Biological Activity Model Used Key Findings
4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressureIsolated rat heart modelSignificant reduction in coronary resistance
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionIn vitro assaysPotential treatment for severe heart failure
Various pyrazole derivativesAnticancer activityCancer cell linesInduced apoptosis and cell cycle arrest

Q & A

Q. Methodology :

Variation of substituents : Modify the pyridinyl group (e.g., fluorination at C2/C6) or the benzofuran sulfonamide moiety (e.g., methyl/trifluoromethyl substitutions) .

Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.

Data correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link structural features (e.g., H-bond donors in sulfonamide) to activity .
Example : highlights how pyrazole substituents influence binding affinity to enzymatic targets.

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

Standardized protocols : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (e.g., serum-free media).

Impurity profiling : Use high-resolution LC-MS to detect trace byproducts (>99.5% purity required) .

Mechanistic studies : Perform knock-out/knock-in experiments to confirm target specificity (e.g., CRISPR-Cas9 editing).
Case study : notes how minor structural changes in marine alkaloids drastically alter activity, emphasizing the need for precise structural characterization.

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?

Q. Approach :

Solubility prediction : Use COSMO-RS or Abraham descriptors to assess logP and aqueous solubility. Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve solubility .

Metabolic stability : Apply CYP450 inhibition models (e.g., SwissADME) to identify labile sites. For example, fluorination of the pyridine ring (as in ) reduces oxidative metabolism.

Permeability : Predict Caco-2 cell permeability via Molinspiration or PAMPA assays.

Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C preferred).

Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.

Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC .

Advanced: How can researchers validate target engagement in vivo for this compound?

Isotope labeling : Synthesize a ¹⁴C- or ³H-labeled analog for biodistribution studies.

Imaging techniques : Use PET/CT with ¹⁸F-labeled derivatives (e.g., fluorophenyl analogs in ).

Biomarker analysis : Measure downstream metabolites or protein phosphorylation levels in target tissues via ELISA or Western blot.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.